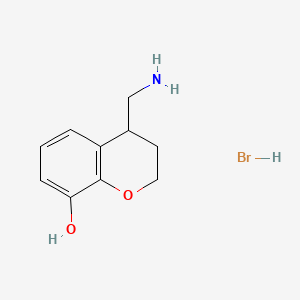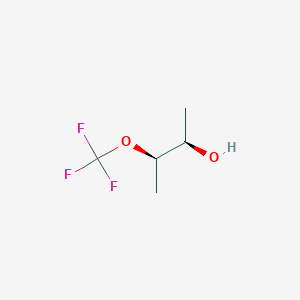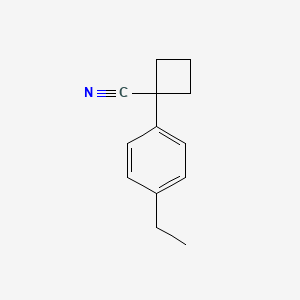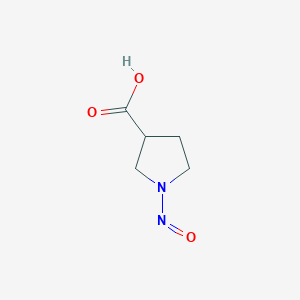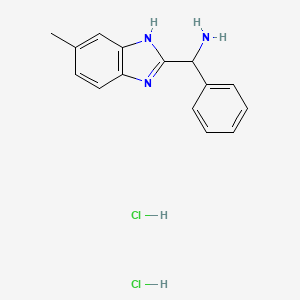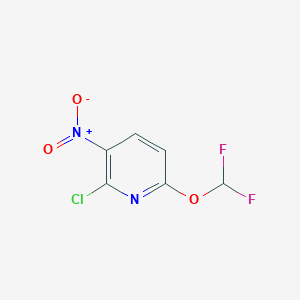
2-Chloro-6-(difluoromethoxy)-3-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-(difluoromethoxy)-3-nitropyridine is a chemical compound with the molecular formula C6H3ClF2NO3 It is a pyridine derivative that contains chlorine, fluorine, and nitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(difluoromethoxy)-3-nitropyridine typically involves the introduction of the difluoromethoxy group and the nitro group onto a pyridine ring. One common method involves the chlorination of a pyridine derivative followed by the introduction of the difluoromethoxy group through a nucleophilic substitution reaction. The nitro group can be introduced via nitration using nitric acid and sulfuric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and nitration processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6-(difluoromethoxy)-3-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use reagents such as sodium amide (NaNH2) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2-Chloro-6-(difluoromethoxy)-3-aminopyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-(difluoromethoxy)-3-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-6-(difluoromethoxy)-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the difluoromethoxy group can influence the compound’s lipophilicity and membrane permeability. These properties can affect the compound’s ability to interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-6-(difluoromethoxy)pyridine:
2-Chloro-6-(difluoromethoxy)-3-methylphenol: Contains a phenol group instead of a nitro group, leading to different chemical properties and uses.
2-Chloro-6-(difluoromethoxy)-3-(trifluoromethoxy)aniline: Contains an aniline group, which significantly alters its chemical behavior and applications.
Uniqueness
2-Chloro-6-(difluoromethoxy)-3-nitropyridine is unique due to the presence of both the difluoromethoxy and nitro groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Eigenschaften
Molekularformel |
C6H3ClF2N2O3 |
|---|---|
Molekulargewicht |
224.55 g/mol |
IUPAC-Name |
2-chloro-6-(difluoromethoxy)-3-nitropyridine |
InChI |
InChI=1S/C6H3ClF2N2O3/c7-5-3(11(12)13)1-2-4(10-5)14-6(8)9/h1-2,6H |
InChI-Schlüssel |
YPYHJFNMPZYMFE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])Cl)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


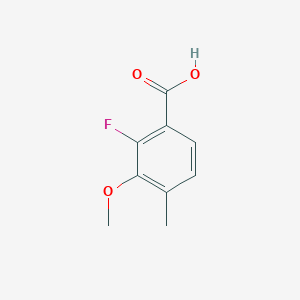
![2-(Trifluoromethyl)spiro[3.3]heptan-2-ol](/img/structure/B13517954.png)


![2-Ethynyl-7,7-difluorospiro[3.5]nonane](/img/structure/B13517975.png)



